![molecular formula C17H18N4OS B3815119 1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3815119.png)
1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide
Overview
Description
1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been found to exhibit inhibitory activity against certain enzymes, such as cathepsin B and cathepsin L, which are involved in various physiological processes, including protein degradation and antigen presentation. This compound has also been studied for its potential use as a diagnostic tool for detecting certain diseases, such as cancer.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide involves the inhibition of certain enzymes, such as cathepsin B and cathepsin L, by binding to their active sites. This leads to the disruption of their normal physiological functions, which can have various effects on cellular processes, including protein degradation and antigen presentation.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide depend on the specific enzymes that it inhibits. For example, inhibition of cathepsin B and cathepsin L can lead to the suppression of tumor growth and metastasis in certain cancers. This compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which can have various effects on cellular processes, including the regulation of immune responses and the prevention of oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide in lab experiments include its specificity and potency in inhibiting certain enzymes, as well as its potential applications in various fields of scientific research. However, one limitation of this compound is its potential toxicity and adverse effects on cellular processes, which can affect the validity of experimental results.
Future Directions
There are several future directions for the study of 1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide. These include further investigation of its potential applications in the diagnosis and treatment of various diseases, such as cancer and inflammatory disorders. Additionally, research can focus on the development of more potent and selective inhibitors of specific enzymes, as well as the optimization of synthesis methods to improve the yield and purity of the compound. Finally, the study of the biochemical and physiological effects of this compound can provide insight into the mechanisms of cellular processes and the development of new therapeutic agents.
properties
IUPAC Name |
1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-3-21-12(2)14(9-20-21)17(22)18-10-15-16(19-11-23-15)13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJAIJSLKQYBKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NCC2=C(N=CS2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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